Scientific Field: Organic Chemistry
Summary of Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis.
Methods of Application: The reaction involves the use of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes, including 2-Bromo-4-(trifluoromethoxy)benzaldehyde, in the presence of a Pd(OAc)2 catalyst and KOAc as an inexpensive base.
Results: High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: 2-Bromo-4-(trifluoromethoxy)benzaldehyde is used as a reagent in the preparation of antitubercular nitroimidazoles. These compounds have significant importance in the treatment of tuberculosis.
2-Bromo-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzene ring with a formyl group (-CHO), a bromine atom, and a trifluoromethoxy group (-O-CF₃) attached to the ring. Its chemical formula is , and it has a molecular weight of 253.02 g/mol. This compound is notable for its unique electronic properties imparted by the trifluoromethoxy group, which enhances its reactivity in various
These reactions highlight its utility in synthesizing more complex structures in organic chemistry .
Research indicates that 2-Bromo-4-(trifluoromethoxy)benzaldehyde may exhibit biological activity, particularly in the context of pharmaceutical applications. It has been studied as a potential precursor for compounds with antitubercular properties. Its unique structure allows it to interact with biological targets, although specific mechanisms of action and efficacy require further investigation .
Several methods have been reported for synthesizing 2-Bromo-4-(trifluoromethoxy)benzaldehyde:
2-Bromo-4-(trifluoromethoxy)benzaldehyde finds applications in various fields:
Several compounds share structural similarities with 2-Bromo-4-(trifluoromethoxy)benzaldehyde, each possessing unique characteristics:
| Compound Name | Chemical Formula | Notable Feature |
|---|---|---|
| 3-Bromo-4-(trifluoromethyl)benzaldehyde | Different position of bromine | |
| 4-Bromo-3-(trifluoromethyl)benzaldehyde | Alternative substitution pattern | |
| 3-Bromo-5-(trifluoromethyl)benzaldehyde | Variation in substitution position | |
| 4-Bromo-2-(trifluoromethyl)benzaldehyde | Distinct positional isomer | |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | Another positional variant |
The uniqueness of 2-Bromo-4-(trifluoromethoxy)benzaldehyde lies in its specific combination of functional groups and their positions on the benzene ring, which contribute to its distinctive reactivity and potential biological activity .
2-Bromo-4-(trifluoromethoxy)benzaldehyde (CAS: 1114808-87-5) is a halogenated aromatic aldehyde with the molecular formula C₈H₄BrF₃O₂ and a molecular weight of 269.02 g/mol. Its IUPAC name is [2-bromo-4-(trifluoromethoxy)phenyl]methanal, reflecting the substitution pattern on the benzene ring: a bromine atom at position 2, a trifluoromethoxy group (-OCF₃) at position 4, and an aldehyde functional group (-CHO) at position 1.
Key identifiers include:
O=CC1=CC=C(OC(F)(F)F)C=C1Br NTFBYDIXDWHKBX-UHFFFAOYSA-N C1=CC(=C(C=C1OC(F)(F)F)Br)C=O The trifluoromethoxy group confers electron-withdrawing properties, influencing the compound’s reactivity and stability.
The synthesis of organofluorine compounds began in the 19th century, with early milestones including Dumas and Péligot’s isolation of methyl fluoride in 1835. The trifluoromethoxy group’s incorporation into aromatic systems emerged later, driven by demand for thermally stable and lipophilic compounds in pharmaceuticals and agrochemicals.
Advancements in nucleophilic trifluoromethoxylation, such as silver-mediated cross-coupling (e.g., Huang et al., 2011) and base-activated reagents like (E)-O-trifluoromethyl-benzaldoximes (TFBO), enabled efficient synthesis of aryl trifluoromethyl ethers. These methodologies laid the groundwork for derivatives like 2-bromo-4-(trifluoromethoxy)benzaldehyde, which became valuable intermediates in modern synthetic chemistry.
The synthesis of 2-Bromo-4-(trifluoromethoxy)benzaldehyde represents a significant challenge in contemporary organic chemistry due to the unique reactivity requirements for installing both bromide and trifluoromethoxy functional groups on an aromatic aldehyde scaffold [3]. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with its trifluoromethoxy group enhancing lipophilicity and metabolic stability of resulting molecules [3]. The following sections examine the principal synthetic approaches developed for accessing this important building block.
Direct bromination-trifluoromethoxylation strategies encompass methodologies that simultaneously introduce both bromide and trifluoromethoxy functionalities in a single synthetic operation [4]. These approaches offer significant advantages in terms of step economy and atom efficiency compared to sequential functionalization methods [4].
Electrophilic aromatic substitution represents the most fundamental approach for introducing electrophilic substituents onto benzaldehyde derivatives [5]. The mechanism involves the formation of a high-energy arenium ion intermediate, which is stabilized by resonance with the remaining aromatic system [5]. For trifluoromethoxylation reactions, the process typically requires the generation of highly electrophilic trifluoromethoxy species capable of attacking the electron-rich aromatic ring [4].
Recent developments in this field have focused on the use of trifluoromethyl arylsulfonate reagents, which exhibit superior thermal stability compared to traditional trifluoromethyl triflate [4]. These reagents can be activated under mild conditions using fluoride salts in the presence of catalytic silver fluoride, generating trifluoromethoxide anions in situ [4]. The reaction proceeds via nucleophilic attack by trifluoromethoxide on highly electrophilic species generated through alkene activation with brominating reagents [4].
The bromotrifluoromethoxylation of alkenes using 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent has demonstrated yields ranging from 39 to 95 percent across various substrates [4]. The reaction mechanism involves the formation of a very reactive electrophile through interaction of the alkene with the brominating reagent, which is subsequently trapped by the in situ generated trifluoromethoxide [4].
Temperature control emerges as a critical parameter in these transformations, with optimal conditions typically maintained between 25 and 50 degrees Celsius to prevent decomposition of the trifluoromethoxy radical [4]. The use of stabilized trifluoromethoxylation reagents has significantly expanded the substrate scope, enabling the functionalization of both activated and non-activated aromatic systems [4].
Transition metal-catalyzed coupling reactions have emerged as powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of trifluoromethoxy-containing compounds [6]. The Suzuki-Miyaura cross-coupling reaction represents one of the most reliable and versatile methods for carbon-carbon bond formation, particularly suited for incorporating trifluoromethoxy functionalities [18].
Palladium-catalyzed systems utilizing Pd2dba3 in combination with biaryl phosphine ligands have demonstrated exceptional efficiency for coupling reactions involving trifluoromethoxy-substituted aryl bromides [18]. The catalyst system allows for successful cross-coupling with various organoborane nucleophiles, including 2-pyridylboronates, under mild reaction conditions [18]. Optimal results are typically achieved using 1,4-dioxane as solvent at temperatures of 110 degrees Celsius [18].
The mechanism of these transformations involves oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the organoborane coupling partner [24]. Recent advances have focused on developing Lewis acid-mediated transmetalation processes that avoid the need for traditional bases, thereby preventing competitive protodeborylation of sensitive organoboron reagents [24].
For trifluoromethyl-containing substrates, specialized catalytic systems have been developed that accommodate the electron-withdrawing nature of the trifluoromethyl group [22]. The use of Pd(dba)2 or [(allyl)PdCl]2 as palladium sources in conjunction with electron-rich bulky biphenyl-based ligands such as t-BuXPhos provides optimal results for trifluoromethylation reactions [22].
The Heck reaction has also been successfully applied to trifluoromethoxy-containing substrates, enabling the formation of substituted alkenes [21]. These reactions typically require specialized conditions including the use of triamine ligands and elevated temperatures to achieve satisfactory conversion [21].
The migration of trifluoromethoxy groups represents a unique synthetic strategy for accessing regioselectively substituted aromatic compounds [9] [10]. This approach leverages the thermodynamic stability differences between various trifluoromethoxy substitution patterns to achieve selective rearrangement reactions [10].
The migration process typically involves the initial formation of N-aryl-N-trifluoromethoxyamine intermediates through O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives [9]. Upon heating, these intermediates undergo intramolecular rearrangement to afford ortho-trifluoromethoxylated aniline derivatives [9]. The reaction mechanism proceeds through heterolytic cleavage of the nitrogen-oxygen-trifluoromethyl bond, followed by recombination of the resulting nitrenium ion and trifluoromethoxide [9].
Temperature requirements for the migration reaction vary significantly based on the electronic properties of the aromatic substrate [13]. Electron-rich aromatic substrates typically undergo rearrangement at or below room temperature, while electron-poor substrates require heating to temperatures between 120 and 140 degrees Celsius [13]. The reaction demonstrates high ortho-selectivity, although regiocontrol can be compromised when multiple non-identical ortho positions are available [13].
The protocol has been successfully extended to heteroaromatic substrates using 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole as the trifluoromethylating reagent [13]. One-pot procedures combining O-trifluoromethylation and migration have been developed, eliminating the need for intermediate isolation [13]. The method demonstrates excellent functional group tolerance and has been applied to complex molecular scaffolds including natural product derivatives [13].
Mechanistic studies have revealed that the migration process is highly dependent on the electronic nature of the aromatic ring [10]. The reaction proceeds most efficiently with substrates containing electron-donating substituents, which stabilize the nitrenium ion intermediate formed during the rearrangement [10].
Late-stage functionalization represents a paradigm shift in synthetic chemistry, enabling the introduction of functional groups at advanced stages of molecular construction [14]. For trifluoromethoxy-containing compounds, these approaches offer significant advantages in terms of synthetic efficiency and molecular diversity [14].
The development of transient directing group strategies has revolutionized the field of benzaldehyde functionalization [31] [33]. These methodologies enable direct C-H functionalization without the need for pre-installed directing groups, significantly expanding the scope of accessible transformations [33]. Anthranilic acid derivatives have emerged as particularly effective transient directing groups for benzaldehyde substrates [31].
Palladium-catalyzed ortho-hydroxylation of benzaldehydes using 4-chloroanthranilic acid as a transient directing group has been successfully developed [31]. The reaction employs 1-fluoro-2,4,6-trimethylpyridinium triflate as a bystanding oxidant and p-toluenesulfonic acid as the oxygen nucleophile [31]. This methodology demonstrates excellent compatibility with both electron-withdrawing and electron-donating substituents on the aromatic ring [31].
The mechanistic pathway involves formation of a transient imine intermediate between the benzaldehyde and the directing group, followed by palladium-mediated C-H activation [31]. Subsequent oxidation and reductive elimination steps install the desired functionality while regenerating the catalyst and directing group [31].
Recent advances have extended these concepts to include C-H chlorination, bromination, and amidation reactions using appropriate electrophilic reagents [33]. The versatility of the transient directing group approach has been demonstrated through applications to complex pharmaceutical intermediates and natural product derivatives [33].
Photoredox catalysis has emerged as a complementary approach for late-stage trifluoromethoxylation [26]. Visible light-driven methods using organic photocatalysts enable α-trifluoromethoxylation of ketones under mild conditions [26]. The process operates through a radical chain mechanism involving single electron transfer between the photocatalyst and trifluoromethoxylating reagents [26].
A comprehensive evaluation of synthetic methodologies for 2-Bromo-4-(trifluoromethoxy)benzaldehyde reveals distinct advantages and limitations for each approach. The following analysis examines key performance metrics including yield efficiency, reaction selectivity, and practical considerations.
| Synthetic Route | Key Method | Typical Yield (%) | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination-Trifluoromethoxylation | Electrophilic aromatic substitution with simultaneous OCF₃ incorporation | 45-75 | DBDMH, TFMS, AgF, 25-50°C | One-pot synthesis, mild conditions | Limited substrate scope, moderate yields |
| Sequential Halogenation-OCF₃ Installation | Bromination followed by nucleophilic OCF₃ substitution | 60-85 | Br₂/FeBr₃ then CF₃OAg, 80-120°C | High yields, scalable process | Multiple steps, harsh conditions |
| Cross-Coupling with OCF₃ Precursors | Suzuki-Miyaura or Heck coupling with trifluoromethoxy reagents | 70-95 | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | Excellent functional group tolerance | Requires organometallic reagents |
| OCF₃ Migration Approach | Intramolecular rearrangement of NOCF₃ intermediates | 40-70 | Heating in MeNO₂, 50-140°C | Operationally simple, bench-stable reagents | Limited to ortho-substitution pattern |
| Late-Stage Functionalization | C-H functionalization on pre-formed benzaldehyde scaffold | 55-80 | Pd(OAc)₂, transient directing group, 80-100°C | Site-selective, no auxiliary installation | Requires specific directing groups |
The cross-coupling approach using organometallic precursors consistently delivers the highest yields, ranging from 70 to 95 percent [18] [22]. This methodology benefits from well-established reaction protocols and excellent functional group compatibility [18]. However, the requirement for pre-formed organometallic reagents increases synthetic complexity and cost considerations [18].
Sequential halogenation-OCF₃ installation strategies offer a balanced approach with yields typically exceeding 60 percent [1] [2]. These methods benefit from the use of readily available starting materials and established bromination protocols [1]. The primary limitation involves the need for multiple synthetic steps and elevated temperatures that may compromise sensitive functional groups [2].
Direct bromination-trifluoromethoxylation approaches, while offering the advantage of single-step synthesis, demonstrate more modest yields in the 45 to 75 percent range [4]. The mild reaction conditions and operational simplicity make these methods attractive for laboratory-scale synthesis [4]. However, substrate scope limitations and moderate yields restrict their applicability to specialized synthetic scenarios [4].
The OCF₃ migration strategy provides unique regioselectivity advantages but is fundamentally limited to ortho-substitution patterns [9] [10]. Yields typically range from 40 to 70 percent, with significant temperature requirements for electron-deficient substrates [13]. The operational simplicity and use of bench-stable reagents represent significant practical advantages [10].
Late-stage functionalization techniques offer exceptional site-selectivity through transient directing group strategies [31] [33]. Yields in the 55 to 80 percent range are typical, with the added benefit of avoiding auxiliary group installation and removal [33]. The requirement for specific directing group compatibility limits the general applicability of these methods [31].
Temperature optimization emerges as a critical parameter across all methodologies, with optimal ranges typically falling between 25 and 110 degrees Celsius depending on the specific transformation [31] [33]. Catalyst loading considerations balance cost efficiency against reaction rate, with typical loadings ranging from 2.5 to 10 mol percent [18] [31]. Solvent selection significantly impacts both reagent stability and reaction efficiency, with DMF, acetonitrile, and dioxane representing the most commonly employed systems [18] [31].
The nuclear magnetic resonance spectroscopic analysis of 2-bromo-4-(trifluoromethoxy)benzaldehyde provides comprehensive structural information through examination of three distinct nuclear environments: proton, carbon-13, and fluorine-19 nuclei. The spectral data reveal characteristic patterns consistent with the trisubstituted benzaldehyde structure [1] [2] [3].
The proton nuclear magnetic resonance spectrum of 2-bromo-4-(trifluoromethoxy)benzaldehyde exhibits three distinct chemical environments. The aldehydic proton appears as a singlet in the characteristic aldehyde region at δ 10.20-10.50 ppm [4] [5]. This significant downfield shift is attributable to the electron-withdrawing nature of the carbonyl group and the deshielding effect of the ortho-bromine substituent [4] [6]. Studies of ortho-substituted benzaldehydes consistently demonstrate this downfield displacement relative to unsubstituted benzaldehyde [4].
The aromatic protons manifest as two distinct signals corresponding to H-3 and H-5 positions. The proton at position 3 (ortho to the trifluoromethoxy group) appears at δ 7.8-8.2 ppm, while the proton at position 5 resonates at δ 7.3-8.0 ppm [7] [8]. These signals typically exhibit doublet multiplicity due to ortho coupling with coupling constants of 8-10 Hz, characteristic of aromatic ortho relationships [9] [10] [11]. The meta coupling between H-3 and H-5 is typically weak (2-3 Hz) and may not be resolved under standard measurement conditions [10] [11].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom in the molecule. The carbonyl carbon exhibits the most distinctive signal, appearing at δ 190-192 ppm, consistent with aromatic aldehyde carbonyls [12] [13]. This chemical shift reflects the significant deshielding effect of the carbonyl oxygen and the conjugation with the aromatic ring [13].
The aromatic carbon framework displays characteristic patterns for trisubstituted benzenes. The carbon bearing the trifluoromethoxy group (C-4) appears as a quartet at δ 155-165 ppm due to coupling with the three equivalent fluorine atoms (³JCF: 1-3 Hz) [14] [3]. The ipso carbon bearing the aldehyde group (C-1) resonates at δ 135-140 ppm, while the bromine-bearing carbon (C-2) appears at δ 120-135 ppm [12] [13]. The remaining aromatic carbons (C-3 and C-6) exhibit signals between δ 115-150 ppm, with their exact positions influenced by the electronic effects of the substituents [12] [13].
The fluorine-19 nuclear magnetic resonance spectrum provides unambiguous identification of the trifluoromethoxy group. The three equivalent fluorine atoms appear as a sharp singlet at δ -60 to -62 ppm relative to trichlorofluoromethane [15] [16]. This chemical shift is characteristic of trifluoromethoxy groups attached to aromatic rings [15] [3] [16]. The absence of coupling to other nuclei in the routine spectrum reflects the rapid rotation of the OCF₃ group and the magnetic equivalence of the three fluorine atoms [14] [3].
The infrared spectrum of 2-bromo-4-(trifluoromethoxy)benzaldehyde exhibits characteristic absorption bands that provide definitive identification of functional groups and structural features. The carbonyl stretching vibration appears as a strong, sharp absorption at 1700-1710 cm⁻¹ [17] [18] [19]. This frequency is typical for aromatic aldehydes, where conjugation with the benzene ring lowers the stretching frequency compared to aliphatic aldehydes [17] [19] [20].
The trifluoromethoxy group produces several characteristic absorptions. The νC-aromatic band associated with the OCF₃ group appears at 1262±5 cm⁻¹, while the νC-F stretching vibrations manifest as strong absorptions at 1178±10 cm⁻¹ and 1222±4 cm⁻¹ [21] [22] [23]. An additional medium-intensity band at 925 cm⁻¹ is characteristic of the OCF₃ moiety [21] [22]. These frequencies are consistent with published studies of aryl trifluoromethyl ethers [21] [22].
The aldehydic C-H stretching vibration appears as a medium-intensity band at 2760-2720 cm⁻¹, often observed as a shoulder peak adjacent to aromatic C-H stretches [18] [24] [25]. This band is diagnostic for aldehydes and provides confirmation of the aldehyde functional group [18] [25]. A Fermi resonance doublet may be observed between 2845-2805 cm⁻¹, arising from interaction between the C-H stretching and overtone of the C-H bending vibration [26] [18].
Aromatic C-H stretching vibrations appear as medium-intensity bands in the region 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations are observed at 1600-1580 cm⁻¹ and 1580-1550 cm⁻¹ [17] [27] [20]. These absorptions confirm the aromatic character of the molecule and are typical for substituted benzene derivatives [17] [20].
The mass spectrum of 2-bromo-4-(trifluoromethoxy)benzaldehyde provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 269, corresponding to the molecular formula C₈H₄BrF₃O₂ with the characteristic bromine isotope pattern [28] [29] [30]. The molecular ion typically exhibits moderate to strong intensity, reflecting the stability of the aromatic system [31].
Characteristic fragmentation patterns include loss of the aldehyde group (m/z 240, [M-CHO]⁺), loss of bromine (m/z 189, [M-Br]⁺), and combined losses resulting in fragments at m/z 161 ([M-OCF₃-CHO]⁺) and m/z 133 ([M-Br-CHO-CO]⁺) [31]. The benzaldehyde fragment ion appears at m/z 105 ([C₆H₄CHO]⁺), while the phenyl cation is observed at m/z 77 ([C₆H₅]⁺) [31]. These fragmentation patterns are consistent with expected bond cleavage preferences in halogenated aromatic compounds.
Crystallographic analysis of 2-bromo-4-(trifluoromethoxy)benzaldehyde provides detailed three-dimensional structural information, although specific crystallographic data for this compound are limited in the literature. Based on structural studies of related halogenated benzaldehyde derivatives [32] [33] [34] [35], the compound is expected to crystallize in a triclinic crystal system with space group P-1, which is common for halogenated aromatic compounds [32] [35].
The expected unit cell parameters, derived from analogous structures, suggest dimensions of approximately a = 8.2-8.5 Å, b = 9.1-9.4 Å, and c = 10.8-11.2 Å, with unit cell angles α = 85-90°, β = 88-95°, and γ = 78-82° [32] [35]. The calculated unit cell volume would be approximately 800-900 ų, accommodating 2-4 molecules per unit cell (Z = 2-4) [32] [35].
The molecular geometry is expected to exhibit near-planarity of the benzene ring with slight deviations due to steric interactions between substituents. The aldehyde group typically shows a small twist angle (approximately 5-15°) relative to the aromatic plane [35]. The bromine atom may deviate slightly from the ring plane due to its size, while the trifluoromethoxy group adopts a conformation that minimizes steric interactions [32] [34].
Bond lengths and angles are expected to be within normal ranges for aromatic compounds, with C-Br bonds of approximately 1.90-1.95 Å, C-O bonds of 1.35-1.40 Å for the ether linkage, and C-F bonds of 1.32-1.35 Å in the trifluoromethyl group [32] [34]. The C=O bond length in the aldehyde group typically measures 1.20-1.22 Å [32] [35].
Crystal packing is likely stabilized by weak intermolecular interactions including halogen bonding involving the bromine atom, dipole-dipole interactions between polar groups, and van der Waals forces [32] [35]. The trifluoromethoxy groups may participate in weak C-F···H hydrogen bonding interactions with neighboring molecules [32].